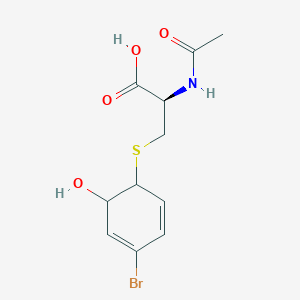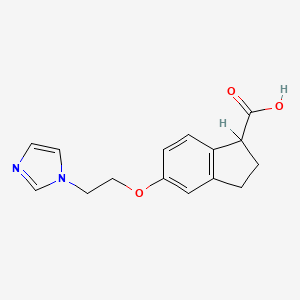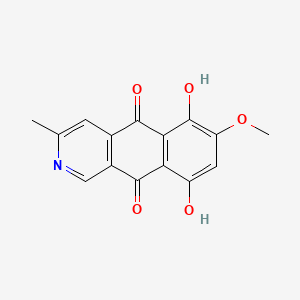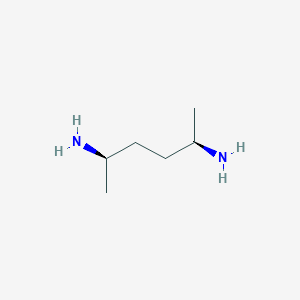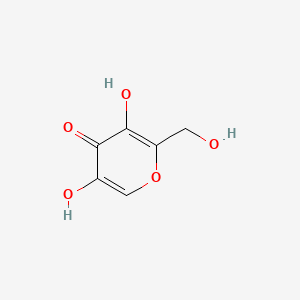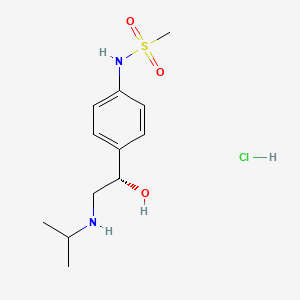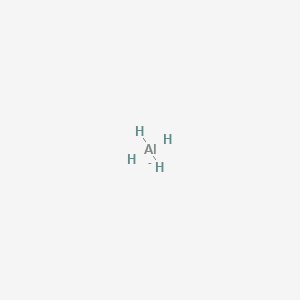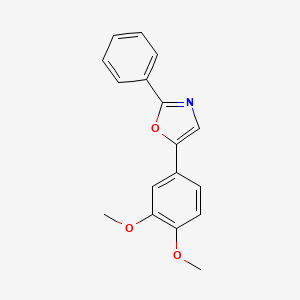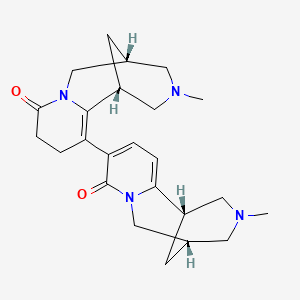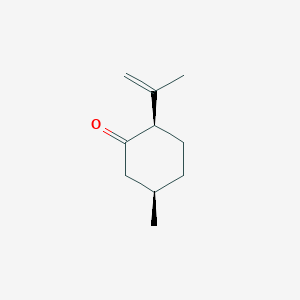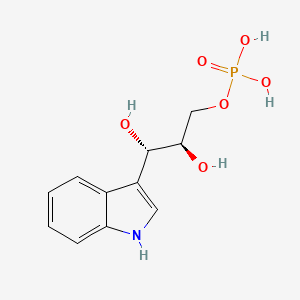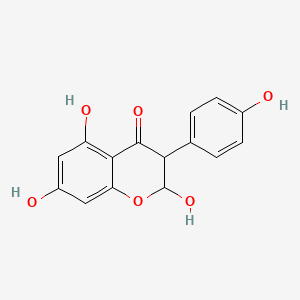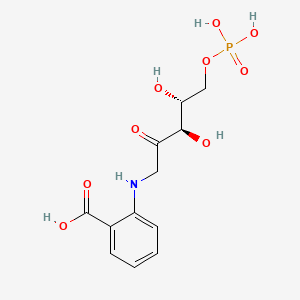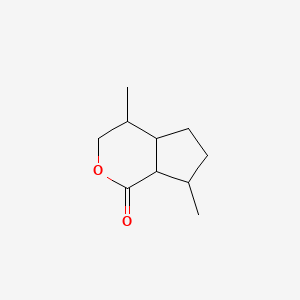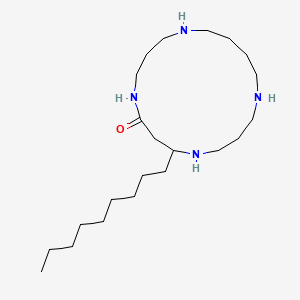
Pithecolobine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pithecolobine is a lactam and an azamacrocycle.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Pithecolobine, isolated from Albizia saman, exhibits significant antimicrobial activity against a range of human pathogenic bacteria and yeasts. It has demonstrated minimum inhibitory concentrations (MIC) values ranging from 1.9–125 µg mL−1. Additionally, pithecolobine shows antioxidant activity with an IC50 value at 250µg mL−1, suggesting its potential as a natural bioactive molecule for developing antimicrobial and antioxidant agents (Thippeswamy et al., 2015).
Chemical Structure Analysis
Antifungal and Antimycotoxin Activities
Pithecolobine has been evaluated for its antifungal and antimycotoxin activities against Fusarium verticillioides. It significantly inhibits the growth of this fungus and the production of fumonisin B1, indicating its potential use as an alternative agent to control fungal and mycotoxin contaminations in food grains (Thippeswamy et al., 2014).
Antibacterial Activity Against Xanthomonas campestris
The antibacterial activity of pithecolobine has been studied against Xanthomonas campestris. It has shown concentration-dependent activity, which could be utilized in alternative strategies for managing diseases caused by Xanthomonas spp. (Venkatesh et al., 2015).
Interaction with DNA and Biological Activities
Studies have shown that pithecolobine interacts with DNA and exhibits cytotoxicity against mammalian cells. Its ability to inhibit enzymes like DNA polymerase and RNA polymerase, as well as its effects on human lymphocyte transformation and inhibition of cyclooxygenase activity, highlight its diverse biological activities (Mar et al., 1991).
Propiedades
Número CAS |
22368-82-7 |
|---|---|
Nombre del producto |
Pithecolobine |
Fórmula molecular |
C22H46N4O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
8-nonyl-1,5,9,13-tetrazacycloheptadecan-6-one |
InChI |
InChI=1S/C22H46N4O/c1-2-3-4-5-6-7-8-13-21-20-22(27)26-19-12-17-24-15-10-9-14-23-16-11-18-25-21/h21,23-25H,2-20H2,1H3,(H,26,27) |
Clave InChI |
QEGMJRQKNQFEEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
SMILES canónico |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



